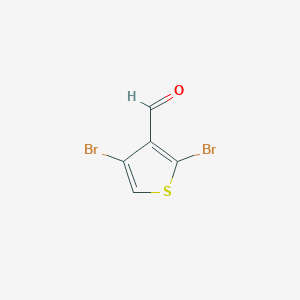

2,4-Dibromothiophene-3-carbaldehyde

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts distinct chemical reactivity compared to its all-carbon analogue, benzene (B151609). wisdomlib.orgrroij.comnumberanalytics.com The thiophene ring is considered aromatic, possessing a delocalized π-electron system that contributes to its stability. numberanalytics.com This aromatic character allows thiophenes to undergo a variety of substitution reactions, making them valuable synthons in organic synthesis. rroij.com

Thiophene-based structures are integral components in numerous applications, including pharmaceuticals, agrochemicals, and advanced materials like conducting polymers and organic photovoltaics. rroij.comnumberanalytics.comwikipedia.orgnih.gov In medicinal chemistry, the thiophene nucleus is recognized as a privileged scaffold, appearing in a number of FDA-approved drugs. nih.gov Its ability to act as a bioisostere for the benzene ring allows for the modification of physicochemical properties of drug candidates, potentially enhancing their therapeutic efficacy. wikipedia.orgnih.gov

Structural and Electronic Characteristics of Dibromothiophenes

The introduction of bromine atoms onto the thiophene ring significantly modifies its electronic properties and reactivity. The position of the bromine atoms on the thiophene ring is crucial in determining the compound's chemical behavior. In the case of dibromothiophenes, the two bromine atoms, being electronegative, withdraw electron density from the ring through an inductive effect. This withdrawal makes the ring more electron-deficient and influences the regioselectivity of subsequent chemical transformations.

For instance, 2,5-dibromothiophene (B18171) and 3,4-dibromothiophene (B32776) exhibit different reactivity patterns in cross-coupling reactions and metal-halogen exchange reactions. nih.govnih.govscispace.com The carbon-bromine bonds at different positions on the thiophene ring have varying bond strengths and susceptibilities to cleavage, providing opportunities for selective functionalization.

Role of the Formyl Group as a Versatile Handle in Thiophene Derivatives

The formyl group (-CHO), also known as an aldehyde, is an exceptionally versatile functional group in organic synthesis. wikipedia.org When attached to a thiophene ring, it serves as a key "handle" for a wide range of chemical modifications. researchgate.net The aldehyde group is electrophilic in nature and readily undergoes nucleophilic addition reactions, allowing for the introduction of various substituents.

Furthermore, the formyl group can be easily converted into other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed into an imine or an alkene through condensation reactions. This versatility makes thiophene carbaldehydes, including 2,4-Dibromothiophene-3-carbaldehyde, valuable intermediates for the synthesis of more complex thiophene derivatives with desired functionalities. nih.govmdpi.com

Contextualizing this compound within Advanced Organic Synthesis

This compound is a trifunctionalized building block that offers multiple sites for chemical manipulation. The presence of two bromine atoms at positions 2 and 4, and a formyl group at position 3, allows for a high degree of control and selectivity in synthetic transformations. This specific arrangement of functional groups makes it a valuable precursor in the construction of sophisticated molecular architectures.

The differential reactivity of the bromine atoms at the α- (position 2) and β- (position 4) positions, along with the reactivity of the formyl group, enables chemists to perform sequential and regioselective reactions. This level of control is highly sought after in advanced organic synthesis, particularly in the development of novel materials and pharmaceutical agents where precise molecular design is paramount.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₅H₂Br₂OS |

| Molecular Weight | 269.94 g/mol |

| CAS Number | 32896-02-9 |

| Appearance | Powder |

| Melting Point | 107-111 °C |

| Boiling Point | 305.4±37.0 °C |

| Density | 2.195±0.06 g/cm³ |

Note: Physical properties such as boiling point and density are predicted values. alfachemch.com

Synthesis and Reactivity

The synthesis of this compound typically starts from a readily available thiophene derivative. One common precursor is 3,4-dibromothiophene. alfachemch.com The introduction of the formyl group at the 2-position can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, which utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgmdpi.com

The reactivity of this compound is characterized by the interplay of its three functional groups. The bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in constructing more elaborate molecular frameworks. The aldehyde group, as previously mentioned, is a site for nucleophilic attack and can be transformed into a plethora of other functional groups.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR |

| ¹³C NMR |

| IR Spectroscopy |

| Mass Spectrometry |

Detailed spectroscopic data is typically provided by chemical suppliers or can be found in specialized chemical databases. nih.govsigmaaldrich.com

Applications in Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of organic compounds. Its ability to undergo selective transformations at its different reactive sites allows for the construction of complex molecules with precise control over their architecture. For example, it can serve as a starting material for the synthesis of polysubstituted thiophenes, which are key components in many functional materials and bioactive molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2Br2OS |

|---|---|

Molecular Weight |

269.94 g/mol |

IUPAC Name |

2,4-dibromothiophene-3-carbaldehyde |

InChI |

InChI=1S/C5H2Br2OS/c6-4-2-9-5(7)3(4)1-8/h1-2H |

InChI Key |

BTQVGQIIEPBOTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)Br)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromothiophene 3 Carbaldehyde

Regioselective Bromination Approaches for Thiophene-3-carbaldehyde Derivatives

The introduction of bromine atoms at specific positions on the thiophene (B33073) ring is a critical step in the synthesis of 2,4-dibromothiophene-3-carbaldehyde. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, but controlling the regioselectivity can be challenging.

Electrophilic Bromination with N-Bromosuccinimide (NBS) or Bromine

Electrophilic bromination is a common method for halogenating thiophenes. Reagents such as N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are frequently employed. nih.govvaia.com The high reactivity of thiophene towards electrophilic substitution means that these reactions can proceed rapidly. nih.gov For instance, the bromination of thiophene with NBS can afford 2-bromothiophene (B119243) in high yield. vaia.com When starting with a substituted thiophene like thiophene-3-carbaldehyde, the existing formyl group, which is an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions. However, the sulfur atom's activating effect at the adjacent C2 and C5 positions must also be considered.

Influence of Reaction Conditions and Solvent on Bromination Regioselectivity

The regiochemical outcome of bromination reactions is highly dependent on the reaction conditions and the solvent used. acs.org For example, the choice of solvent can influence the polarity of the reaction medium and the nature of the brominating species, thereby affecting the position of substitution. acs.orgrsc.org In the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, using aqueous acetic acid or ether as the solvent leads to different monobrominated products. rsc.org Furthermore, the use of catalysts can enhance the reactivity and selectivity of brominating agents like NBS. nsf.gov The development of methods for regioselective electrophilic aromatic bromination is a significant area of research, with theoretical calculations sometimes being used to predict positional selectivity. nih.gov

Formylation Strategies for Dibromothiophenes

The introduction of a formyl group onto a dibromothiophene ring is another key synthetic transformation. Several classic and modern formylation methods can be employed, each with its own advantages and limitations regarding regioselectivity.

Vilsmeier-Haack Formylation and its Regiochemical Control

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comyoutube.com This electrophilic species then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. organic-chemistry.orgyoutube.com The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is influenced by the electronic and steric effects of the substituents already present on the ring. For dibromothiophenes, the positions of the bromine atoms will dictate the site of formylation.

Metalation-Quenching Reactions with N,N-Dimethylformamide (DMF)

An alternative formylation strategy involves a metalation-quenching sequence. This method typically utilizes a strong base, such as n-butyllithium (n-BuLi), to deprotonate the thiophene ring at a specific position, generating a thienyllithium species. This organolithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). mdpi.com This approach offers a high degree of regiocontrol, as the position of metalation can often be directed by existing substituents or through halogen-metal exchange. For instance, direct lithiation of thiophene followed by quenching with an electrophile is a known strategy for producing functionalized thiophenes. researchgate.net Similarly, a thienyl Grignard reagent, formed from a halo-substituted thiophene, can be formylated with DMF to produce the corresponding aldehyde with high selectivity. researchgate.net

Regioselective Lithiation and Subsequent Formylation

Regioselective lithiation followed by formylation is a powerful and widely used method for the synthesis of substituted thiophene aldehydes. This strategy relies on the metal-halogen exchange reaction, where a bromine atom on the thiophene ring is swapped for a lithium atom, creating a highly nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. jcu.edu.auwikipedia.org

The success of this method hinges on the ability to control which bromine atom undergoes the exchange. In polysubstituted bromothiophenes, the regioselectivity of the lithium-halogen exchange is influenced by several factors, including the position of the bromine atoms, the presence of other substituents, the choice of organolithium reagent (commonly n-butyllithium or t-butyllithium), and the reaction conditions, particularly temperature. wikipedia.org

For instance, in the synthesis of related thiophene-3-carbaldehydes, a bromine atom at the α-position (C2 or C5) is typically more reactive towards lithium-halogen exchange than a bromine at the β-position (C3 or C4). The reaction is generally conducted at very low temperatures, often -78°C or below, in an inert solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions. jcu.edu.au The presence of directing groups on the thiophene ring can also steer the lithiation to a specific position.

Table 1: General Conditions for Lithiation-Formylation of Bromothiophenes

| Parameter | Condition | Purpose |

| Reagent | n-Butyllithium (n-BuLi) | Performs the Br-Li exchange. |

| Substrate | Brominated Thiophene | The starting material to be functionalized. |

| Solvent | Tetrahydrofuran (THF) | Provides an inert, anhydrous reaction medium. |

| Temperature | -78°C | Controls reactivity and prevents side reactions. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Electrophile that introduces the -CHO group. |

| Workup | Aqueous Quench | Hydrolyzes the intermediate to yield the final aldehyde. |

This table presents a generalized summary of typical reaction conditions. Specific conditions may vary based on the substrate.

Sequential Halogenation and Formylation Protocols

An alternative to functionalizing a pre-existing dibromothiophene is to build the molecule through a sequence of halogenation and formylation steps starting from a simpler thiophene derivative. This approach allows for a more controlled, stepwise introduction of the required functional groups, potentially avoiding issues with regioselectivity encountered in other methods.

A common strategy involves starting with thiophene or a monosubstituted thiophene, introducing the formyl group, and then performing selective bromination reactions. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings like thiophene. rsc.org This reaction uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the ring. rsc.org

Following formylation, selective bromination can be achieved using reagents like N-bromosuccinimide (NBS). The position of bromination is directed by the existing substituents on the ring. For example, a formyl group at the 3-position would direct incoming electrophiles (like Br+) to the vacant 2 and 5 positions. A multi-step synthesis could therefore involve:

Formylation of a suitable thiophene precursor.

The first regioselective bromination.

A second bromination to yield the final 2,4-dibromo product.

Chemo- and Regioselective Transformations of Related Precursors (e.g., from 2,4-Dibromothiophene)

The direct formylation of 2,4-dibromothiophene (B1333396) presents a significant regiochemical challenge. The goal is to introduce a formyl group at the C3 position, which is flanked by two bromine atoms. Direct electrophilic substitution (like a Vilsmeier-Haack reaction) on 2,4-dibromothiophene is generally difficult due to the deactivating effect of the two bromine atoms.

A more plausible route involves a metal-halogen exchange reaction starting from 2,4-dibromothiophene. The key to this approach is achieving selective lithiation at the desired position. In thiophene systems, α-protons (at C2 and C5) are more acidic than β-protons (at C3 and C4). In 2,4-dibromothiophene, the most acidic proton is at the C5 position. Therefore, direct deprotonation with a strong base would likely lead to lithiation at C5, not C3.

Alternatively, a lithium-halogen exchange could be attempted. The C-Br bond at an α-position (C2) is generally more susceptible to exchange than one at a β-position (C4). Therefore, treating 2,4-dibromothiophene with one equivalent of n-butyllithium would preferentially form 4-bromo-2-lithiothiophene. Quenching this intermediate with DMF would yield 4-bromo-2-thiophenecarbaldehyde, not the desired 3-carbaldehyde isomer. Achieving formylation at the C3 position would likely require a more complex strategy, possibly involving a directing group that forces metalation to the C3 position before the formylation step.

Table 2: Predicted Products of Lithiation of 2,4-Dibromothiophene

| Reaction Type | Position of Lithiation | Predicted Product after Formylation |

| Direct Deprotonation | C5 (most acidic C-H) | 2,4-Dibromothiophene-5-carbaldehyde |

| Metal-Halogen Exchange | C2 (most reactive C-Br) | 4-Bromothiophene-2-carbaldehyde |

This table illustrates the regiochemical challenges in the direct formylation of 2,4-dibromothiophene via standard lithiation methods.

Emerging Synthetic Routes: C-H Functionalization Strategies

Modern synthetic organic chemistry has seen the rise of C-H functionalization as a powerful tool for creating complex molecules more efficiently. These methods aim to directly convert a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials like organohalides.

For the synthesis of molecules like this compound, a C-H functionalization approach could, in principle, directly install the formyl group at the C3 position of 2,4-dibromothiophene. This would typically involve a transition-metal catalyst, often based on palladium, rhodium, or iridium, which can selectively activate a specific C-H bond.

These reactions often employ a directing group, which is a functional group already present on the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond. While specific examples for the direct C-H formylation of 2,4-dibromothiophene at the C3 position are not yet widely reported, the general methodology holds promise for future synthetic routes. This approach could offer a more atom-economical and step-efficient pathway compared to traditional methods.

Reactivity and Chemical Transformations of 2,4 Dibromothiophene 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the 3-position of the thiophene (B33073) ring is a primary site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde in 2,4-Dibromothiophene-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity allows for a host of nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comfiveable.me Subsequent protonation of the resulting alkoxide yields the addition product. The rate and reversibility of these additions are dependent on the strength and basicity of the nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions, forming secondary alcohols. In contrast, weaker nucleophiles such as water, alcohols, and cyanide ions can participate in reversible addition reactions. masterorganicchemistry.comfiveable.me

Condensation reactions, which are a type of addition-elimination reaction, are also a key transformation for the aldehyde functionality. chemguide.co.uk These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, most commonly water. chemguide.co.uk For example, the reaction with primary amines to form imines and with hydroxylamine (B1172632) to form oximes are classic condensation reactions. chemguide.co.uk

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding 2,4-dibromothiophene-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). researchgate.netrsc.org The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov

Reduction: The aldehyde can be reduced to form (2,4-dibromothiophen-3-yl)methanol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for the reduction of aldehydes to primary alcohols. organic-chemistry.orgscispace.comresearchgate.netmdpi.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. organic-chemistry.org

Derivatization to Imines, Oximes, and Related Nitrogen-Containing Heterocycles

The aldehyde functionality serves as a convenient handle for the synthesis of various nitrogen-containing derivatives, such as imines and oximes, which are themselves valuable synthetic intermediates.

Imines: The reaction of this compound with primary amines yields imines, also known as Schiff bases. ias.ac.inorientjchem.org This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. orgsyn.org A variety of primary amines can be used, allowing for the introduction of diverse substituents. orientjchem.org

Oximes: Condensation of this compound with hydroxylamine (NH2OH) produces the corresponding oxime. d-nb.infolibretexts.orgrsc.orgnih.gov This reaction is also typically carried out under mildly acidic conditions. Oximes are versatile intermediates that can be further transformed into other functional groups or used in the synthesis of nitrogen-containing heterocycles.

Reactions at the Bromine Substituents

The two bromine atoms on the thiophene ring provide sites for the formation of new carbon-carbon bonds, most notably through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 4-positions of the thiophene ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the bromine atoms can be sequentially or simultaneously replaced with aryl or heteroaryl groups.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling, which involves the palladium-catalyzed reaction of an organostannane with an organic halide, is a versatile method for creating C-C bonds. mdpi.comencyclopedia.pub For this compound, selective coupling at either the C-2 or C-4 position is theoretically possible. Generally, the α-position (C-2) of a thiophene ring is more reactive in palladium-catalyzed cross-coupling reactions than the β-position (C-4). This preference is attributed to the easier oxidative addition of palladium to the C-Br bond at the more electron-deficient α-position, which is further activated by the adjacent sulfur atom. The electron-withdrawing nature of the 3-carbaldehyde group is expected to further enhance the reactivity of the C-2 bromine atom.

| Position | Expected Reactivity in Stille Coupling | Rationale |

| C-2 (α-position) | Higher | More facile oxidative addition of palladium, influenced by the adjacent sulfur atom and the electron-withdrawing aldehyde group. |

| C-4 (β-position) | Lower | Less activated C-Br bond compared to the α-position. |

By carefully tuning reaction conditions such as the catalyst, ligands, and temperature, it may be possible to achieve selective mono-coupling at the C-2 position, leaving the C-4 bromine available for subsequent transformations.

Negishi Coupling and Kumada Coupling Protocols

Similar to the Stille coupling, the Negishi (organozinc reagents) and Kumada (Grignard reagents) couplings are powerful palladium- or nickel-catalyzed methods for C-C bond formation. uni-regensburg.denih.gov The same principles of regioselectivity are expected to apply, with the C-2 bromine atom being the more reactive site. The choice between these coupling methods often depends on the functional group tolerance and the availability of the organometallic reagent. The Grignard reagents used in Kumada coupling are highly reactive and may not be compatible with the aldehyde functionality without prior protection. rsc.org Organozinc reagents in the Negishi coupling are generally more tolerant of functional groups.

Table of Expected Regioselectivity in Cross-Coupling Reactions:

| Coupling Reaction | Preferred Position of Reaction | Influencing Factors |

|---|---|---|

| Stille Coupling | C-2 | Electronic effects of sulfur and aldehyde, steric accessibility. |

| Negishi Coupling | C-2 | Similar to Stille, with better functional group tolerance. |

Direct Arylation Polymerization (DArP) in Polymer Synthesis

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations for the synthesis of conjugated polymers. nih.gov In this method, a C-H bond is directly coupled with a C-Br bond, avoiding the need for organometallic intermediates. While specific examples using this compound as a monomer are not prevalent in the literature, its structure suggests potential for use in DArP. In a polymerization reaction with a suitable comonomer containing activated C-H bonds, the two bromine atoms of this compound could participate in sequential coupling reactions to form a polymer backbone. The aldehyde group would remain as a functional pendant group, allowing for post-polymerization modification.

Halogen-Lithium Exchange Reactions for Further Functionalization

Halogen-lithium exchange is a rapid and efficient method for converting carbon-halogen bonds into carbon-lithium bonds, which can then be reacted with a wide range of electrophiles. nih.govsoton.ac.uk For this compound, the regioselectivity of this exchange is of paramount importance. The acidity of the α-protons on a thiophene ring is significantly higher than that of the β-protons. Consequently, in the presence of a strong lithium base like n-butyllithium, halogen-lithium exchange is expected to occur preferentially at the C-2 position. The resulting 2-lithio-4-bromo-3-formylthiophene can then be trapped with various electrophiles to introduce a wide array of functional groups. It is crucial to perform this reaction at low temperatures to avoid potential side reactions, such as the attack of the organolithium species on the aldehyde.

Expected Outcome of Halogen-Lithium Exchange:

| Reagent | Position of Exchange | Subsequent Reaction with Electrophile (E+) | Product |

|---|

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the aldehyde group at the 3-position is electron-withdrawing and is ortho to both the C-2 and C-4 bromine atoms. This electronic arrangement should activate both bromine atoms towards SNAr. However, the bromine at the C-2 position is generally more activated in thiophenes. Therefore, it is anticipated that a nucleophile would preferentially substitute the bromine at the C-2 position.

Chemo- and Regioselectivity in Multifunctionalization Reactions

The presence of three distinct reactive sites—the C-2 bromine, the C-4 bromine, and the C-3 aldehyde—makes chemo- and regioselectivity critical considerations in the synthetic transformations of this compound.

Regioselectivity: As discussed, the C-2 bromine is generally more reactive than the C-4 bromine in both palladium-catalyzed cross-coupling reactions and halogen-lithium exchange. This inherent difference in reactivity can be exploited to achieve selective monofunctionalization at the C-2 position.

Chemoselectivity: The aldehyde group can compete with the bromine atoms for reaction with certain reagents. For instance, strongly nucleophilic and basic reagents like Grignard reagents may react with the aldehyde in preference to, or in addition to, undergoing a cross-coupling reaction. Therefore, protection of the aldehyde group (e.g., as an acetal) may be necessary to achieve selective reaction at the C-Br bonds.

Tandem Reactions and One-Pot Synthetic Strategies

The differential reactivity of the functional groups in this compound makes it an attractive substrate for tandem and one-pot reactions, which can significantly improve synthetic efficiency. nih.gov For example, a one-pot, two-step sequence could involve the selective reaction of the C-2 bromine via a Suzuki or Stille coupling, followed by a subsequent, different cross-coupling reaction at the C-4 bromine by changing the catalyst or reaction conditions. Another possibility is a sequence involving an initial halogen-lithium exchange at the C-2 position, reaction with an electrophile, and then a subsequent cross-coupling reaction at the remaining C-4 bromine. Such strategies would allow for the rapid construction of complex, highly substituted thiophene derivatives from a single starting material.

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 2,4-Dibromothiophene-3-carbaldehyde, possessing two bromine atoms and an aldehyde group, theoretically allows it to be a valuable scaffold for synthesizing a variety of complex heterocyclic structures. The bromine atoms are amenable to substitution via cross-coupling reactions, while the aldehyde group can participate in condensations and other transformations.

Construction of Functionalized Thiophene (B33073) Oligomers and Polymers

While no specific studies document the use of this compound for this purpose, substituted thiophenes are widely polymerized to form materials with tailored electronic and optical properties. In principle, the bromine atoms could be utilized in polymerization reactions like Stille or Suzuki coupling to create a polymer backbone, with the aldehyde group available for post-polymerization modification or to influence the polymer's final properties. The synthesis of soluble alpha-thiophene oligomers has been a subject of research to better understand the properties of polythiophenes.

Precursor for Fused Thiophene Systems (e.g., Thieno[x,y-z]thiophenes)

Fused thiophene systems, such as thieno[3,2-b]thiophenes, are highly sought after for their excellent charge transport characteristics. The strategic placement of reactive sites on a thiophene ring is crucial for synthesizing these fused structures. A molecule like this compound could potentially be a precursor for such systems, although specific synthetic routes originating from this particular isomer are not documented in the available literature. For instance, related compounds like 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde (B65272) serve as critical precursors in the synthesis of bis-heterocyclic systems.

Synthesis of Conjugated Systems for Optoelectronic Devices

The creation of donor-acceptor co-oligomers is a common strategy in the design of materials for optoelectronics. Thiophene moieties typically act as electron donors. The aldehyde group on the 2,4-dibromo-3-carbaldehyde scaffold could be transformed into an acceptor group, or the entire molecule could be incorporated into a larger conjugated system. The synthesis of various conjugated polymers from different monomers is an active area of research for applications in flexible electronics.

Contribution to Organic Electronic Materials Development

The development of new organic semiconductors is key to advancing organic electronics. Thiophene-based materials are among the most studied due to their stability and electronic properties.

Organic Semiconductors for Charge Transport

High charge carrier mobility is a critical parameter for organic semiconductors used in devices like organic field-effect transistors (OFETs). The molecular structure and packing in the solid state heavily influence this property. While numerous thiophene derivatives have been synthesized and tested as organic semiconductors, the performance of materials derived specifically from this compound has not been reported. Thienoacenes, a class of fused thiophene rings, have shown promise in this area.

Components in Organic Photovoltaic Cells (OPVs)

In organic solar cells, thiophene-based polymers are frequently used as the electron donor material in the active layer. The design of new donor materials with broad absorption and suitable energy levels is a primary focus of OPV research. While there is potential for derivatives of this compound to be explored in this context, no such applications have been found in the reviewed literature.

Materials for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are integral to the advancement of organic light-emitting diode (OLED) technology due to their excellent electronic and photophysical properties. This compound serves as a crucial starting material for the synthesis of thieno[3,4-b]thiophene (B1596311) derivatives, which are then incorporated into polymers and small molecules used as emitters or charge-transporting layers in OLED devices.

The aldehyde functionality at the 3-position and the bromine atom at the 4-position of this compound are strategically positioned for intramolecular cyclization reactions to form the thieno[3,4-b]thiophene core. This fused heterocyclic system provides a rigid and planar backbone, which is beneficial for efficient charge transport and luminescence. The bromine atom at the 2-position can then be utilized for subsequent cross-coupling reactions, such as Suzuki or Stille coupling, to build up larger conjugated systems.

For instance, donor-π-acceptor (D-π-A) type molecules, which are highly effective in OLEDs, can be synthesized using thienothiophene-based linkers. In a relevant study, a D-π-A compound, DMB-TT-TPA, was synthesized for use as an emitter in a solution-processed OLED. researchgate.netmdpi.com This molecule, comprising a triphenylamine (B166846) donor and a dimesitylboron acceptor linked by a thieno[3,2-b]thiophene (B52689) π-conjugated system, exhibited strong fluorescence and led to an OLED with a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W. researchgate.netmdpi.com While this example uses a thieno[3,2-b]thiophene isomer, the synthetic principles are applicable to derivatives from this compound to create thieno[3,4-b]thiophene-based emitters.

The following table summarizes the performance of an OLED device fabricated using a thienothiophene-based emitter, illustrating the potential of this class of materials.

| Parameter | Value | Reference |

| Maximum Luminescence | 752 cd/m² | researchgate.net |

| Maximum External Quantum Efficiency | 4.61% | researchgate.netmdpi.com |

| Maximum Power Efficiency | 6.70 lm/W | researchgate.netmdpi.com |

| Maximum Current Efficiency | 10.6 cd/A | researchgate.netmdpi.com |

| Turn-on Voltage | 2.9 V | researchgate.net |

| CIE Coordinates | (0.16, 0.51) | researchgate.net |

| Emission Wavelength | 512 nm | researchgate.net |

Integration into Organic Field-Effect Transistors (OFETs)

The planarity and extended π-conjugation of thienothiophene-based materials, derived from precursors like this compound, make them excellent candidates for the active layer in organic field-effect transistors (OFETs). The rigid fused-ring structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Polymers containing thieno[3,2-b]thiophene units have demonstrated high charge carrier mobilities in OFETs. For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene achieved a hole mobility of 1.95 cm²/Vs, which was a record for polymer-based OFETs at the time of publication. The synthesis of such polymers often involves the polymerization of monomers derived from halogenated thiophene precursors. The bromine atom at the 2-position of the thieno[3,4-b]thiophene core, formed from this compound, provides a reactive site for polymerization reactions like Stille or Suzuki coupling.

The aldehyde group in the precursor can also be leveraged to introduce further functionalization, which can influence the solubility, morphology, and electronic properties of the resulting polymers, thereby impacting the performance of the OFET devices. The introduction of aldehyde functionalities into thiophene-based semiconducting polymers has been shown to be a viable strategy for creating materials with strong surface adhesion, which is beneficial for device fabrication.

The table below presents the performance of an OFET based on a thieno[3,2-b]thiophene-containing polymer, highlighting the potential of these materials in transistor applications.

| Material | Mobility (cm²/Vs) | Device Structure | Reference |

| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | 1.95 | Top-gate, bottom-contact |

Precursor for Functional Materials with Tailored Electronic Properties

This compound is a valuable precursor for a wide range of functional materials where the electronic properties can be precisely tuned. The reactivity of the two bromine atoms and the aldehyde group allows for a variety of chemical transformations, leading to materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, tailored band gaps.

The synthesis of thieno[3,2-b]thiophene and its derivatives is a key strategy for developing new organic semiconductors. Metallation and bromine-lithium exchange reactions are common methods to functionalize polybrominated thieno[3,2-b]thiophenes, allowing for the introduction of various substituents that can modulate the electronic properties of the final material.

For instance, the reaction of 3,6-dibromothieno[3,2-b]thiophene (B1311239) with butyllithium (B86547) followed by quenching with electrophiles can yield 3,6-disubstituted derivatives. A similar approach can be envisioned for thieno[3,4-b]thiophene derivatives originating from this compound. The choice of substituents allows for fine-tuning of the HOMO/LUMO levels. Electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level, thereby controlling the band gap and the material's behavior as a p-type or n-type semiconductor.

The following table summarizes the electrochemical properties of polymers derived from thieno[3,2-b]thiophene units, which serves as a model for the properties that could be achieved with materials synthesized from this compound.

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| PTPP | -5.86 | -3.59 | 2.27 | |

| PTPTD | -5.01 | -3.52 | 1.49 |

Future Research Directions and Challenges in 2,4 Dibromothiophene 3 Carbaldehyde Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

A primary challenge in heterocyclic chemistry is the development of environmentally benign synthetic protocols. Future research on 2,4-Dibromothiophene-3-carbaldehyde will increasingly prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Traditional methods for the synthesis of halogenated thiophenes often rely on harsh conditions and stoichiometric amounts of toxic reagents. A significant area of innovation lies in the development of catalytic and metal-free synthetic routes. For instance, methods using sodium halides as the halogen source in environmentally friendly solvents like ethanol (B145695) have proven effective for the synthesis of various halothiophenes and could be adapted for the specific bromination of a thiophene-3-carbaldehyde precursor. nih.gov Another sustainable approach involves the use of elemental sulfur or potassium ethyl xanthogenate (EtOCS₂K) as a sulfur source in transition-metal-free cyclization reactions to construct the thiophene (B33073) ring itself, offering a more atom-economical pathway. organic-chemistry.org

Photocatalysis, which uses visible light as a renewable energy source, represents a frontier in green synthesis. acs.org Future methodologies could explore the photocatalytic formylation or bromination of thiophene substrates, potentially using O₂ as a green oxidant, thereby replacing conventional, more hazardous reagents and significantly reducing the environmental footprint of the synthesis. acs.org

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches

| Feature | Traditional Synthetic Methods | Future Green Methodologies |

| Halogen Source | Elemental Bromine (Br₂) | Sodium Halides (e.g., NaBr) nih.gov |

| Catalysis | Often stoichiometric reagents | Transition-metal-free systems, Photocatalysis organic-chemistry.orgacs.org |

| Solvents | Chlorinated hydrocarbons | Benign solvents (e.g., Ethanol, Water) nih.govorganic-chemistry.org |

| Energy Source | Thermal heating | Visible Light acs.org |

| Byproducts | Often toxic and wasteful | Minimal and non-toxic (e.g., Water) acs.org |

Exploration of Novel Reactivity Pathways and Catalytic Systems

The two carbon-bromine bonds and the aldehyde function in this compound are key handles for molecular elaboration. While established methods like Suzuki-Miyaura cross-coupling are widely used to functionalize such scaffolds, future research will delve into more advanced and diverse catalytic systems to unlock novel reactivity. nih.gov

Palladium catalysis remains central, but there is a drive to develop more efficient phosphine-free catalyst systems for direct C-H arylation and other cross-coupling reactions, which can reduce catalyst loading and simplify product purification. organic-chemistry.org Beyond palladium, copper-catalyzed reactions, such as tandem S-alkenylation processes, offer alternative and potentially more cost-effective routes to complex thiophenes. organic-chemistry.org

A particularly exciting frontier is the field of catalytic asymmetric synthesis. The development of methods for the catalytic asymmetric functionalization or dearomatization of the thiophene ring could lead to the synthesis of novel chiral spiranes and axially chiral biaryl compounds with unique three-dimensional structures. rsc.org Such compounds are of high interest in chiroptical materials and asymmetric catalysis. The aldehyde group also offers a rich platform for reactivity, including condensation reactions to form larger conjugated systems and participation in multicomponent reactions to rapidly build molecular complexity. researchgate.net

Rational Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

Thiophene-based molecules are cornerstones of organic electronics, finding application as semiconductors in organic field-effect transistors (OFETs), donor or acceptor materials in organic photovoltaics (OPVs), and chromophores for non-linear optics (NLO). mdpi.comnih.gov The this compound scaffold is an ideal building block for creating the next generation of these materials due to its polyfunctionality.

Future work will focus on the rational design of π-conjugated systems where the thiophene unit acts as a core, a linker, or a terminal group. By selectively functionalizing the bromine and aldehyde positions, chemists can construct a variety of architectures:

Donor-Acceptor (D-A) Systems: The aldehyde group can be easily converted into a strong electron-accepting moiety, while the bromine positions can be used to attach electron-donating groups via cross-coupling, creating classic "push-pull" molecules essential for NLO and solar cell applications. mdpi.comtaylorfrancis.com

Conjugated Polymers: The dibromo functionality allows for step-growth polymerization reactions (e.g., via Suzuki or Stille coupling) to produce well-defined conjugated polymers. The aldehyde group can either be preserved as a side-chain functionality for post-polymerization modification or used to influence polymer solubility and morphology.

Fused Heterocyclic Systems: The inherent reactivity of the scaffold can be harnessed to build larger, rigid, and planar fused-ring systems, such as thieno[3,2-b]thiophenes or N,S-heteroacenes. nih.gov These extended aromatic systems are known to exhibit enhanced charge transport properties due to favorable intermolecular π-stacking in the solid state. nih.gov

Fine-Tuning of Optoelectronic Properties through Targeted Structural Modifications

A central challenge in materials science is the ability to precisely control a material's electronic and optical properties. The this compound scaffold is exceptionally well-suited for this challenge, as modifications at its three reactive sites can systematically tune its performance in electronic devices.

The absorption and emission wavelengths, as well as the frontier molecular orbital (HOMO/LUMO) energy levels, are highly sensitive to the electronic nature of the substituents attached to the thiophene ring. aip.org

Substitution at C2 and C4: Replacing the bromine atoms with various aryl groups (via Suzuki coupling) or other functional groups allows for systematic tuning of the HOMO-LUMO gap. Attaching electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower the LUMO level. rsc.org

Modification of the Aldehyde at C3: The aldehyde is a versatile anchor for introducing potent electron-accepting groups (e.g., dicyanovinyl, rhodanine). This strategy is highly effective for creating low-bandgap materials that can absorb light in the near-infrared (NIR) region, a critical attribute for efficient solar cells and NIR-emitting fluorophores. rsc.orgacs.org

Theoretical methods, such as Density Functional Theory (DFT), will play a crucial role in this endeavor. By calculating the electronic structure and optical properties of proposed molecules before their synthesis, researchers can rationally design materials with targeted characteristics, accelerating the discovery of high-performance organic electronic materials. aip.org

Table 2: Predicted Effects of Structural Modifications on Optoelectronic Properties

| Modification on this compound | Target Property | Expected Outcome | Application Area |

| Convert aldehyde to cyano-based acceptor | Red-shift in absorption | Lowered LUMO, decreased bandgap rsc.org | Organic Photovoltaics (OPV) |

| Couple electron-donating groups at C2/C4 | Blue-shift in emission | Raised HOMO, potential for high fluorescence quantum yield | Organic Light-Emitting Diodes (OLED) |

| Create extended planar structure (e.g., thienothiophene) | Enhanced charge mobility | Improved intermolecular π-stacking nih.gov | Organic Field-Effect Transistors (OFET) |

| Introduce bulky, solubilizing alkyl chains | Improved processability | Prevents aggregation, enhances solubility in organic solvents | Solution-processed devices |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify proton environments (e.g., aldehyde proton at ~9.8 ppm) and bromine-induced deshielding effects.

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks (M⁺ at m/z 278 for C₅H₃Br₂OS) and isotopic patterns due to bromine .

- X-ray Crystallography : Resolve crystal packing and bond angles; refine structures using programs like SHELXL .

How can regioselectivity be controlled during bromination of thiophene derivatives to achieve 2,4-dibromination?

Advanced

Regioselectivity is influenced by:

- Directing Groups : The aldehyde at position 3 directs bromine to positions 2 and 4 via electron-withdrawing effects.

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor kinetic control.

- Catalysts : FeBr₃ or AlBr₃ can stabilize intermediates and enhance selectivity. Computational studies (DFT) predict charge distribution to guide optimization .

- Validation : Compare experimental results with NMR chemical shift calculations (e.g., using ACD/Labs software).

What computational methods predict the electronic effects of bromine substituents on the aldehyde group’s reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Bromine’s electron-withdrawing effect reduces electron density at the aldehyde, increasing electrophilicity.

- Hammett Constants : Use σₚ values for substituents to model reaction rates in nucleophilic additions (e.g., with hydrazines or Grignard reagents).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

How to resolve conflicting NMR data when characterizing dihalogenated thiophene carbaldehydes?

Q. Advanced

- 2D NMR Techniques :

- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign overlapping signals (e.g., distinguishing Br-C-H from aromatic protons).

- NOESY : Identify spatial proximity between substituents in sterically crowded structures.

- Decoupling Experiments : Suppress splitting from adjacent protons.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation around the aldehyde group) .

What challenges arise in crystallizing this compound, and how are they addressed using SHELX software?

Q. Advanced

- Challenges :

- Twinning : Common due to symmetric heavy atoms (Br).

- Weak Diffraction : Low crystal quality from flexible aldehyde groups.

- Solutions :

- Crystallization : Use slow evaporation in dichloromethane/hexane at 4°C.

- SHELXL Refinement :

- Apply TWIN commands to model twinned data.

- Restrain ADPs (anisotropic displacement parameters) for Br atoms.

- Validate using R-factor convergence and Fo-Fc maps .

How does the electronic structure of this compound influence its utility in cross-coupling reactions?

Q. Advanced

- Suzuki-Miyaura Coupling : Bromine at positions 2 and 4 acts as a leaving group. The aldehyde directs palladium catalysts to activate specific C-Br bonds.

- DFT Insights : Calculate activation energies for oxidative addition steps. Bromine’s electronegativity increases the reactivity of the 4-position compared to the 2-position.

- Experimental Optimization : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance yields .

What are the limitations of mass spectrometry in characterizing halogenated thiophene derivatives?

Q. Advanced

- Isotopic Complexity : Bromine’s ¹⁷⁹Br/⁸¹Br (1:1 ratio) creates split peaks, complicating molecular ion identification.

- Fragmentation Patterns : Aldehyde groups may undergo McLafferty rearrangement, masking the parent ion.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.